N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide is an organic compound characterized by the presence of hydroxy, methylthio, and phenylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate phenylthio and methylthio precursors, followed by a series of reactions including hydroxylation and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can target the phenylthio groups, converting them to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxy and phenylthio positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the phenylthio group produces thiols.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenylthio groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)butanamide
- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)pentanamide
Uniqueness
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-22-15-9-7-14(8-10-15)17(20)13-19-18(21)11-12-23-16-5-3-2-4-6-16/h2-10,17,20H,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPGDLBNFSPQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)CCSC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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